
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide in a suitable solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Conditions | Product | Yield | Source |
---|---|---|---|
2N HCl in dioxane, reflux (18 hrs) | 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid | 50% | |
1N NaOH, room temperature (20 hrs) | 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid | 75% |
The carboxylic acid derivative can participate in amidation or serve as a precursor for metal-organic frameworks .
Reactions Involving the Propargyl Group
The terminal alkyne in the propargyl group enables click chemistry, cross-coupling, and hydrogenation reactions.
Click Chemistry (Azide-Alkyne Cycloaddition)
The copper-catalyzed Huisgen cycloaddition with azides forms 1,2,3-triazoles, useful in bioconjugation:
textR-N₃ + Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate → Triazole derivative
This reaction proceeds under mild conditions (CuSO₄, sodium ascorbate, H₂O/THF) .
Sonogashira Coupling
Palladium-catalyzed coupling with aryl halides extends the alkyne’s conjugation:
textAr-X + this compound → Ar-C≡C-piperidine ester
Yields depend on the halide reactivity and catalyst system (e.g., Pd(PPh₃)₄, CuI) .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the triple bond to a single bond, producing:
textEthyl 1-(propyl)piperidine-3-carboxylate
This modification alters lipophilicity and biological activity .
Nucleophilic Substitution at the Piperidine Nitrogen
While the nitrogen is primarily substituted with the propargyl group, quaternization reactions with alkyl halides (e.g., methyl iodide) are feasible under basic conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Methyl iodide | K₂CO₃, CH₃CN, room temperature | Ethyl 1-(prop-2-yn-1-yl)-1-methylpiperidinium-3-carboxylate | 60% |
Quaternized derivatives exhibit enhanced water solubility and potential ion-channel modulation .
Biochemical Interactions
The propargyl group confers irreversible inhibition of monoamine oxidase (MAO) isoforms via covalent bond formation with flavin adenine dinucleotide (FAD). Key findings include:
-
hMAO-B Inhibition : IC₅₀ = 342 nM for the parent compound, improving to 147 nM for 1,4-disubstituted analogues .
-
Selectivity : 5–20× preference for hMAO-B over hMAO-A due to stereoelectronic compatibility with the enzyme’s hydrophobic pocket .
Radical Cascade Reactions
Under radical initiators (e.g., AIBN), the propargyl group participates in multicomponent reactions, forming complex heterocycles:
Reagents | Conditions | Product | Yield |
---|---|---|---|
Prop-2-yn-1-yl benzoate, AIBN | DMSO, N₂, 80°C | Fused piperidine-quinoline scaffold | 40% |
This strategy is employed in synthesizing bioactive molecules .
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 150°C, generating CO₂ and piperidine fragments.
-
Oxidative Stability : The propargyl group resists oxidation under ambient conditions but forms ketones with strong oxidants (e.g., KMnO₄) .
This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its dual reactivity (ester and alkyne), enabling applications in drug discovery, material science, and enzyme inhibition studies .
Scientific Research Applications
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex piperidine derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(prop-2-en-1-yl)piperidine-3-carboxylate: This compound is structurally similar but features an allyl group instead of a propargyl group.
®-Ethyl piperidine-3-carboxylate: This compound lacks the prop-2-yn-1-yl group and is used in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to the presence of both an ester and an alkyne group, which allows for diverse chemical modifications and applications in synthetic chemistry.
Biological Activity
Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on diverse scientific literature.
The synthesis of this compound typically involves the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide in the presence of a base, such as sodium hydroxide, and a solvent like toluene. This compound features both an ester and an alkyne group, which allows for diverse chemical modifications.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been investigated for its potential to inhibit microbial growth and induce apoptosis in cancer cells. The compound's activity is attributed to its structural similarity to biologically active molecules, allowing it to interact with various molecular targets.
The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Its piperidine ring structure may mimic neurotransmitters, influencing neurological pathways and potentially leading to therapeutic effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter its potency. For instance, modifications in the piperidine ring or the introduction of different functional groups can enhance or diminish its biological effects. Comparative studies with similar compounds have shown that small changes in structure can lead to substantial differences in activity levels .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
These findings suggest that this compound could serve as a lead compound for further drug development aimed at treating infections and cancer.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 1-prop-2-ynylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |
InChI Key |
NWFAYKMSHHCEML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC#C |
Origin of Product |
United States |
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